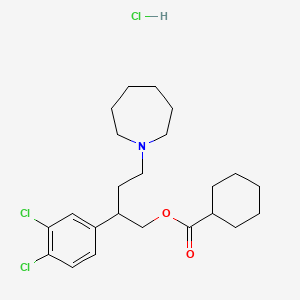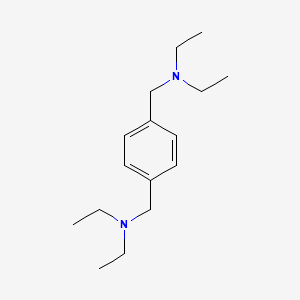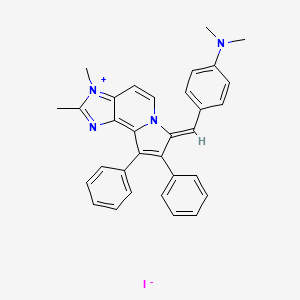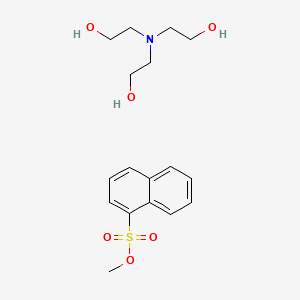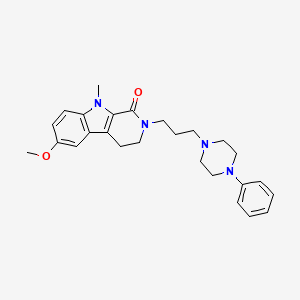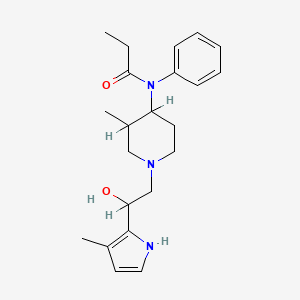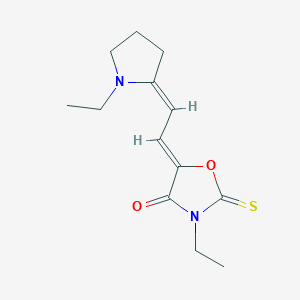
3-Ethyl-5-(2-(1-ethylpyrrolidin-2-ylidene)ethylidene)-2-thioxooxazolidin-4-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Ethyl-5-(2-(1-ethylpyrrolidin-2-ylidene)ethylidene)-2-thioxooxazolidin-4-one is a heterocyclic compound with a complex structure that includes both sulfur and nitrogen atoms
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-Ethyl-5-(2-(1-ethylpyrrolidin-2-ylidene)ethylidene)-2-thioxooxazolidin-4-one typically involves the condensation of appropriate starting materials under controlled conditions. One common method involves the reaction of 3-ethyl-2-thioxooxazolidin-4-one with 1-ethylpyrrolidine-2-carbaldehyde in the presence of a base such as sodium hydride. The reaction is usually carried out in an inert atmosphere to prevent oxidation and at a temperature that promotes the formation of the desired product.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and purity. Industrial production would also require stringent quality control measures to ensure consistency and safety.
Analyse Des Réactions Chimiques
Types of Reactions
3-Ethyl-5-(2-(1-ethylpyrrolidin-2-ylidene)ethylidene)-2-thioxooxazolidin-4-one can undergo various chemical reactions, including:
Oxidation: The sulfur atom in the compound can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to modify the double bonds or the thioxo group.
Substitution: The ethyl groups and the pyrrolidine ring can participate in substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid can be used under mild conditions.
Reduction: Catalytic hydrogenation or the use of reducing agents like lithium aluminum hydride.
Substitution: Halogenating agents or nucleophiles can be used to introduce new functional groups.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Reduced forms of the original compound with modified double bonds or thioxo groups.
Substitution: Compounds with new functional groups replacing the ethyl or pyrrolidine moieties.
Applications De Recherche Scientifique
3-Ethyl-5-(2-(1-ethylpyrrolidin-2-ylidene)ethylidene)-2-thioxooxazolidin-4-one has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects and as a lead compound for drug development.
Industry: Utilized in the development of new materials and as a catalyst in certain chemical reactions.
Mécanisme D'action
The mechanism of action of 3-Ethyl-5-(2-(1-ethylpyrrolidin-2-ylidene)ethylidene)-2-thioxooxazolidin-4-one involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the context in which the compound is used.
Comparaison Avec Des Composés Similaires
Similar Compounds
3-Ethyl-2-thioxooxazolidin-4-one: Lacks the pyrrolidine moiety.
5-(2-(1-ethylpyrrolidin-2-ylidene)ethylidene)-2-thioxooxazolidin-4-one: Lacks the ethyl group at the 3-position.
Uniqueness
3-Ethyl-5-(2-(1-ethylpyrrolidin-2-ylidene)ethylidene)-2-thioxooxazolidin-4-one is unique due to the presence of both the ethyl and pyrrolidine groups, which contribute to its distinct chemical properties and potential applications. The combination of these groups allows for a broader range of chemical reactions and interactions compared to similar compounds.
Propriétés
Numéro CAS |
64617-11-4 |
|---|---|
Formule moléculaire |
C13H18N2O2S |
Poids moléculaire |
266.36 g/mol |
Nom IUPAC |
(5Z)-3-ethyl-5-[(2Z)-2-(1-ethylpyrrolidin-2-ylidene)ethylidene]-2-sulfanylidene-1,3-oxazolidin-4-one |
InChI |
InChI=1S/C13H18N2O2S/c1-3-14-9-5-6-10(14)7-8-11-12(16)15(4-2)13(18)17-11/h7-8H,3-6,9H2,1-2H3/b10-7-,11-8- |
Clé InChI |
DECLZXRSXROLLJ-DEFDFUCDSA-N |
SMILES isomérique |
CCN\1CCC/C1=C/C=C\2/C(=O)N(C(=S)O2)CC |
SMILES canonique |
CCN1CCCC1=CC=C2C(=O)N(C(=S)O2)CC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


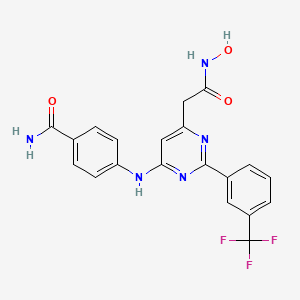
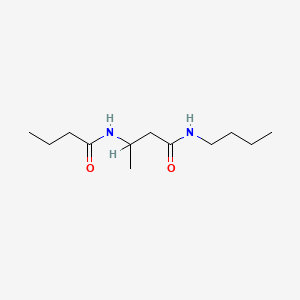
![(4S)-N-[(2S)-1-[(2S)-2-carbamoylpyrrolidin-1-yl]-3-(1H-imidazol-5-yl)-1-oxopropan-2-yl]-2,6-dioxo-1-propyl-1,3-diazinane-4-carboxamide](/img/structure/B12697116.png)

![1-[2-[[4-[(2,6-Dichloro-4-nitrophenyl)azo]phenyl]ethylamino]ethyl]pyridinium hydroxide](/img/structure/B12697119.png)
